Predicted Boiling Point and Density vs. Unsubstituted 5-Phenylpyrimidine
The presence of a methyl group at the meta position of the phenyl ring in 5-(3-Methylphenyl)pyrimidine is predicted to alter its physicochemical properties compared to the unsubstituted analog, 5-Phenylpyrimidine. Predicted data indicates a boiling point of 302.8±21.0°C at 760 Torr and a density of 1.081±0.06 g/cm³ for 5-(3-Methylphenyl)pyrimidine . While direct experimental data for 5-Phenylpyrimidine is not provided in the same source, class-level inference suggests that the methyl substitution generally increases molecular weight and alters intermolecular interactions, which can impact purification and formulation .
| Evidence Dimension | Predicted Boiling Point and Density |
|---|---|
| Target Compound Data | BP: 302.8±21.0°C (760 Torr); Density: 1.081±0.06 g/cm³ (25°C, 760 Torr) |
| Comparator Or Baseline | 5-Phenylpyrimidine (unsubstituted analog) - specific predicted data not available from same source |
| Quantified Difference | Not directly quantifiable from available sources |
| Conditions | Predicted properties calculated by Advanced Chemistry Development (ACD/Labs) Software |
Why This Matters
These differences are critical for selecting appropriate purification methods and for ensuring consistent compound handling in chemical processes.
